molecular formula C7H6ClNO B1342385 3-Methylpyridine-2-carbonyl chloride CAS No. 64588-88-1

3-Methylpyridine-2-carbonyl chloride

Cat. No. B1342385
CAS RN: 64588-88-1
M. Wt: 155.58 g/mol
InChI Key: HUBOTQVVYJUKOV-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid (3-MepicH), is a 3-substituted picolinic acid . The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .


Synthesis Analysis

The synthesis of 2-methylpyridines was performed using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . A direct reaction of 3-methylpyridine (3MP) to nicotinic acid (NA) using nitric acid as an oxidant agent was performed, resulting in a NA yield of 55–60% .


Molecular Structure Analysis

The molecular formula of 3-Methylpyridine-2-carboxylic acid is C7H7NO2 . It is a 3-substituted picolinic acid .


Chemical Reactions Analysis

The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride . In addition, a direct reaction of 3-methylpyridine (3MP) to nicotinic acid (NA) using nitric acid as an oxidant agent was performed .

Scientific Research Applications

Safety and Hazards

3-Methylpyridine-2-carbonyl chloride is for research and development use only, not for medicinal or household use . More detailed safety data may be available on the manufacturer’s Safety Data Sheet .

Mechanism of Action

Target of Action

The primary targets of 3-Methylpyridine-2-carbonyl chloride are the enzymes Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .

Mode of Action

3-Methylpyridine-2-carbonyl chloride interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in changes to the structure and function of the enzymes, affecting their ability to degrade extracellular matrix proteins .

Biochemical Pathways

The action of 3-Methylpyridine-2-carbonyl chloride affects the biochemical pathways involved in the degradation of extracellular matrix proteins . The compound’s interaction with its targets disrupts these pathways, leading to downstream effects on cellular structure and function .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and its overall effect on the body .

Result of Action

The molecular and cellular effects of 3-Methylpyridine-2-carbonyl chloride’s action include changes to the structure and function of the enzymes it targets . These changes can affect the degradation of extracellular matrix proteins, potentially leading to alterations in cellular structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methylpyridine-2-carbonyl chloride . For example, the compound is generally associated with processing fossil fuels, such as oil shale or coal . It has also been found in the soluble fractions of crude oil spills and at legacy wood treatment sites . These environmental factors can affect the compound’s stability and its ability to interact with its targets .

properties

IUPAC Name

3-methylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBOTQVVYJUKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607972
Record name 3-Methylpyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridine-2-carbonyl chloride

CAS RN

64588-88-1
Record name 3-Methylpyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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